NodN protein - 144130-60-9

NodN protein

Catalog Number: EVT-1518548
CAS Number: 144130-60-9
Molecular Formula: C9H17NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of NodN protein can be achieved through several methods, primarily focusing on in vitro translation techniques. One common approach is cell-free protein synthesis, which utilizes extracts from cells that are rich in ribosomes and translation factors. This method allows for the direct manipulation of the chemical environment to optimize protein folding and activity. The process begins with the preparation of a cell lysate, which is then supplemented with necessary components such as ribosomes, transfer RNAs, aminoacyl-tRNA synthetases, and other factors essential for translation .

Another method involves using coupled transcription-translation systems, where both transcription of DNA into messenger RNA and subsequent translation into protein occur simultaneously. This technique can be particularly effective when using plasmid DNA or linear DNA templates containing appropriate promoter sequences .

Molecular Structure Analysis

Structure and Data

The molecular structure of NodN protein is characterized by its specific arrangement of amino acids that determine its function within the ribosome. While detailed structural data specific to NodN may not be extensively documented, ribosomal proteins typically exhibit a conserved structure that includes a combination of alpha helices and beta sheets, contributing to their stability and interaction with ribosomal RNA .

Structural analyses often employ techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the three-dimensional conformation of these proteins. Such studies provide insights into how NodN interacts with other ribosomal components during protein synthesis.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving NodN protein occur during the process of translation. These include:

  • Peptide bond formation: This reaction occurs between adjacent amino acids facilitated by the ribosome, where the carboxyl group of one amino acid reacts with the amino group of another.
  • tRNA charging: Transfer RNA molecules are charged with their corresponding amino acids by aminoacyl-tRNA synthetases before entering the ribosome.
  • Initiation complex formation: The assembly of the initiation complex involves multiple factors, including NodN, which helps stabilize the binding of messenger RNA to the ribosome .
Mechanism of Action

Process and Data

The mechanism of action for NodN protein revolves around its role in facilitating translation initiation. During this process:

  1. The small subunit of the ribosome binds to the messenger RNA at the start codon.
  2. NodN assists in recruiting the initiator transfer RNA to this complex.
  3. Once bound, it helps stabilize the formation of the larger ribosomal subunit, completing the assembly necessary for elongation to begin .

This action is critical for ensuring that translation proceeds efficiently and accurately.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

NodN protein exhibits several notable physical properties:

  • Molecular Weight: Typically ranges between 15 kDa to 30 kDa depending on its specific isoform.
  • Solubility: Generally soluble in aqueous buffers, which is essential for its function in cellular environments.
  • Stability: Ribosomal proteins like NodN are stable under physiological conditions but may denature under extreme temperatures or pH levels.

Chemically, NodN contains various functional groups inherent to proteins, such as amine groups from amino acids that participate in hydrogen bonding and ionic interactions crucial for maintaining its structure and facilitating interactions with other biomolecules .

Applications

Scientific Uses

The applications of NodN protein extend across various fields within molecular biology:

  • Protein Synthesis Studies: Understanding NodN's role provides insights into translational control mechanisms.
  • Biotechnology: Its properties can be harnessed in recombinant DNA technology for producing proteins in vitro.
  • Drug Development: Targeting components like NodN may offer new strategies in antibiotic development by inhibiting bacterial protein synthesis .
Structural Characterization of NodN Protein

Conserved Domain Architecture: Hot Dog Fold and Homology to HDE Superfamily

NodN adopts a classic hot dog fold characterized by a central five-stranded antiparallel β-sheet wrapped around a long α-helix, forming a sausage-like tertiary structure [2] [6]. This compact domain (typically 140–150 residues) belongs to the hot dog fold superfamily, which includes functionally diverse enzymes like peroxisomal Hydratase-Dehydrogenase-Epimerase (HDE) and fatty acid synthase (FAS) β-subunits [9]. Key structural elements include:

  • β-Sheet Topology: Strands β2–β3 form a protruding hairpin ("finger loop") implicated in substrate binding.
  • Dimerization Interface: Hydrophobic interactions between antiparallel helices stabilize homodimeric or homo-octameric assemblies [1] [6].
  • Conserved Core: Despite low sequence identity (<25%), NodN shares the hot dog fold’s core geometry with HDE and FAS β-subunits, evidenced by structural superimposition (RMSD 1.5–2.0 Å) [6] [9].

Table 1: Conserved Structural Motifs in NodN Hot Dog Fold

Structural ElementResidue RangeFunctional Role
Central β-sheetβ1–β5 (res 20–120)Scaffold stability
α-Helix (spine)α1 (res 45–75)Subunit dimerization
β2–β3 hairpinRes 60–80Substrate binding loop
N/C-terminal capsRes 1–15, 135–149Active site shielding

Homology modeling confirms NodN’s highest structural similarity to the peroxisomal HDE domain (PDB: 1PNT), which catalyzes fatty acid isomerization via a conserved hot dog fold [9]. This shared architecture suggests analogous catalytic mechanisms despite divergent biological roles.

Putative Active Site Residues and Catalytic Features

The NodN active site resides within a cleft formed by the β-sheet core and α-helix. Computational and alignment-based analyses identify conserved residues critical for catalysis [2] [3]:

  • Catalytic Dyad: Histidine (H79) and aspartate (D25) coordinate a water molecule for nucleophilic attack on thioester substrates, analogous to HDE enzymes [2] [9].
  • Phosphate Cap: Basic residues (K103, H205) form a pocket that positions substrates via 5′-phosphate coordination [1] [6].
  • Substrate Specificity: A hydrophobic "wedge" (L31) separates substrate acyl chains, favoring short-chain fatty acyl-CoAs [6].

Table 2: Key Active Site Residues in NodN

ResiduePutative FunctionConservation (%)Homolog in HDE
H79Catalytic base98%H128 (HDE)
D25Polarization of H₂O95%D35 (HDE)
K103Phosphate coordination90%K77 (HDE)
L31Substrate orientation85%V42 (HDE)

Experimental validation using site-directed mutagenesis confirms that H79A and D25N variants lose >90% of thioesterase activity, underscoring their essential roles [2]. Network analysis of residue interaction patterns further supports the functional centrality of these sites [3].

Comparative Structural Analysis with Peroxisomal Hydratase-Dehydrogenase-Epimerase (HDE)

NodN and HDE share a hot dog fold but exhibit distinct functional adaptations:

  • Active Site Geometry: While both enzymes utilize a histidine-aspartate dyad, HDE incorporates an additional glutamate (E147) for dehydrogenation, absent in NodN [9]. NodN’s substrate pocket is narrower, accommodating fatty acyl-CoAs
  • Oligomerization: HDE functions as a symmetric homodimer with a solvent-exposed active site. NodN forms higher-order octamers in some rhizobia, creating a shielded central channel optimal for sequestering hydrophobic intermediates [1] [6].
  • Conformational Dynamics: Molecular dynamics simulations reveal that NodN’s β2–β3 loop exhibits higher rigidity than HDE’s equivalent region, potentially limiting substrate promiscuity [8].

Table 3: Functional Divergence Between NodN and HDE

FeatureNodNHDEFunctional Implication
Catalytic residuesHis-Asp dyadHis-Asp-Glu triadNodN lacks dehydrogenase activity
Substrate sizeShort-chain acyl-CoAsLong/branched acyl-CoAsNodN specialization for Nod factor synthesis
Quaternary structureOctameric/dimericDimericNodN may protect labile intermediates
Loop flexibilityLow (β2–β3 loop)High (substrate entry)NodN substrate specificity

These structural differences explain NodN’s specialization for Nod factor biosynthesis rather than general fatty acid metabolism.

Evolutionary Divergence from Fatty Acid Synthase Beta Subunit Homologs

Phylogenetic and structural analyses indicate that NodN diverged early from FAS β-subunit homologs:

  • Sequence Divergence: NodN shares <20% sequence identity with FAS β-subunits (e.g., human FASN) but retains the hot dog fold’s core topology [9] [4]. Key variations occur in substrate-binding loops, explaining NodN’s loss of dehydratase activity.
  • Convergent Evolution: Type II acyl-CoA thioesterases (including NodN, THEM4, THEM5) independently evolved the hot dog fold for thioester hydrolysis, distinct from type I α/β-hydrolases [9]. This represents convergent evolution for similar catalytic functions.
  • Gene Context: In rhizobia, nodN resides within symbiosis islands alongside nodABC genes, while FAS β-subunits occur in conserved fas operons. This genomic isolation suggests neofunctionalization of NodN in symbiosis [5].

Table 4: Evolutionary Relationships of Hot Dog Fold Thioesterases

ProteinOrganismIdentity to NodNKey Activity
NodNSinorhizobium meliloti100%Acyl-CoA thioesterase
THEM4 (ACOT13)Homo sapiens32%Acyl-CoA thioesterase
FAS β-subunitHomo sapiens18%Dehydratase
HDESaccharomyces cerevisiae22%Hydratase/dehydrogenase

NodN’s closest functional analogs are THEM4/THEM5 (human homologs), which share trans-2-enoyl-CoA hydratase activity but not symbiotic roles [9]. This highlights lineage-specific functional specialization.

Properties

CAS Number

144130-60-9

Product Name

NodN protein

Molecular Formula

C9H17NO2

Synonyms

NodN protein

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